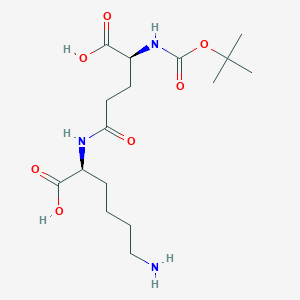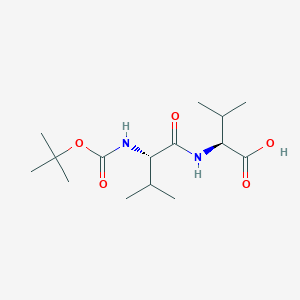
Boc-缬氨酸-缬氨酸
描述
Boc-Val-Val, also known as N-tert-butoxycarbonyl-L-valyl-L-valine, is a dipeptide compound consisting of two valine amino acids. The Boc group (tert-butoxycarbonyl) is a protecting group used in peptide synthesis to protect the amino group from unwanted reactions. This compound is commonly used in the field of peptide chemistry and has applications in various scientific research areas.
科学研究应用
Boc-Val-Val has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
作用机制
Target of Action
Boc-Val-Val, also known as Boc-Val-Val-OMe, is a dipeptide that bears sequence homogeneity with the C-terminus of Alzheimer’s Aβ 39–40 . It primarily targets the formation of β-sheet structures, which are characteristic of amyloid fibrils associated with Alzheimer’s disease .
Mode of Action
Boc-Val-Val interacts with its targets by forming intermolecular hydrogen-bonded supramolecular parallel β-sheet structures in crystalline form . This interaction results in the self-assembly of the molecules into highly organized structures .
Biochemical Pathways
The primary biochemical pathway affected by Boc-Val-Val is the formation of β-sheet structures, which are implicated in the pathogenesis of Alzheimer’s disease . The compound’s ability to form these structures may help in understanding amyloidogenesis .
Pharmacokinetics
The design of linkers like boc-val-val plays a key role in regulating the stability of antibody-drug conjugates (adcs) in systemic circulation and payload release efficiency in tumors, thereby affecting adc pharmacokinetics .
Result of Action
The molecular and cellular effects of Boc-Val-Val’s action primarily involve the formation of β-sheet structures . These structures are found to bind with the amyloid binding dyes thioflavin T (ThT) and Congo red . The formation of these structures both in solution and in the solid state is supported by FT-IR and PXRD .
Action Environment
The action of Boc-Val-Val can be influenced by environmental factors. For instance, the compound forms different morphologies when crystallized in a methanol–water solvent mixture . While Boc-Val-Val self-assembles into a highly organized two-ended spear-like architecture, another dipeptide forms a hollow hexagonal tube-like structure . This suggests that the solvent environment can significantly influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Boc-Val-Val plays a significant role in biochemical reactions, particularly in the formation of β-sheet structures. This dipeptide interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding and hydrophobic interactions. For instance, Boc-Val-Val has been shown to interact with amyloid-binding dyes such as thioflavin T and Congo red, indicating its potential involvement in amyloidogenesis . Additionally, Boc-Val-Val can form micelles in certain solvents, which further highlights its versatility in biochemical applications .
Cellular Effects
Boc-Val-Val influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that Boc-Val-Val can affect the aggregation of amyloid β peptides, which are implicated in neurodegenerative diseases such as Alzheimer’s disease . By modulating the aggregation of these peptides, Boc-Val-Val may impact cell function and viability, particularly in neuronal cells.
Molecular Mechanism
The molecular mechanism of Boc-Val-Val involves its ability to form stable hydrogen bonds and hydrophobic interactions with other biomolecules. This dipeptide can self-assemble into β-sheet structures, which are stabilized by intermolecular hydrogen bonds . Additionally, Boc-Val-Val can interact with enzymes and proteins, potentially inhibiting or activating their functions. These interactions can lead to changes in gene expression and cellular metabolism, further elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-Val-Val can change over time due to its stability and degradation. Boc-Val-Val is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that Boc-Val-Val can maintain its ability to form β-sheet structures and interact with amyloid-binding dyes, indicating its sustained activity in vitro .
准备方法
Synthetic Routes and Reaction Conditions: Boc-Val-Val can be synthesized using standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS). In this method, the first valine amino acid is attached to a solid resin, and the Boc group is used to protect the amino group. The second valine amino acid is then coupled to the first using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The Boc group is removed using trifluoroacetic acid (TFA), and the dipeptide is cleaved from the resin .
Industrial Production Methods: Industrial production of Boc-Val-Val follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of environmentally friendly solvents and reagents is also being explored to reduce the environmental impact of peptide synthesis .
化学反应分析
Types of Reactions: Boc-Val-Val undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like TFA.
Coupling Reactions: Formation of longer peptides by coupling with other amino acids.
Hydrolysis: Breakdown of the peptide bond under acidic or basic conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Reagents like DCC, DIC, and hydroxybenzotriazole (HOBt) are used for coupling reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bond
Major Products Formed:
Deprotection: The major product is the free amine form of the dipeptide.
Coupling: Longer peptide chains are formed.
Hydrolysis: The individual amino acids, valine, are formed.
相似化合物的比较
Boc-Ile-Ala: Another dipeptide with similar protecting groups and applications.
Boc-Val-Val-OMe: A methyl ester derivative of Boc-Val-Val with similar properties.
Boc-Val-Pro: A dipeptide with valine and proline, used in similar research applications .
Uniqueness: Boc-Val-Val is unique due to its ability to form stable β-sheet structures, which are crucial in studying protein folding and aggregation. Its simplicity and ease of synthesis make it a valuable model compound in peptide chemistry .
属性
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-8(2)10(17-14(21)22-15(5,6)7)12(18)16-11(9(3)4)13(19)20/h8-11H,1-7H3,(H,16,18)(H,17,21)(H,19,20)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBABAURSJXMCQJ-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427196 | |
| Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69209-73-0 | |
| Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Boc-Val-Val in the context of amyloid research?
A1: Boc-Val-Val (tert-butyloxycarbonyl-valine-valine-methyl ester) shares sequence homology with the C-terminus of the amyloid-beta (Aβ) peptide, specifically Aβ39–40. [] This region of Aβ is crucial in amyloid formation, a process implicated in Alzheimer's disease.
Q2: How does the aggregation behavior of Boc-Val-Val differ from similar dipeptides?
A2: While both Boc-Val-Val and Boc-Ile-Ala-OMe (representing Aβ41–42) form parallel β-sheet structures in their crystalline form, they exhibit distinct higher-order aggregation patterns. [] Boc-Val-Val self-assembles into spear-like architectures, whereas Boc-Ile-Ala-OMe forms hollow hexagonal tubes in methanol-water mixtures. This difference highlights the impact of even subtle sequence variations on peptide aggregation.
Q3: Does the aggregation of Boc-Val-Val resemble amyloid fibril formation?
A3: The self-assembled structures of both Boc-Val-Val and Boc-Ile-Ala-OMe bind to amyloid-specific dyes like thioflavin T (ThT) and Congo red. [] This suggests structural similarities between these dipeptide aggregates and amyloid fibrils, supporting their use as simplified models for studying amyloidogenesis.
Q4: Has the structure of Boc-Val-Val been studied in solution?
A4: Yes, spectroscopic studies, including FTIR and NMR, have been employed to investigate the conformational behavior of Boc-Val-Val. [, , ] These studies indicate that Boc-Val-Val can adopt β-sheet structures both in solution and solid state, further emphasizing its relevance to amyloid research.
Q5: Can Boc-Val-Val form micelles?
A5: Research shows that the closely related tripeptide Boc-Val-Val-Ile-OMe (with an additional isoleucine residue) can form micelles in chloroform. [, ] The critical micelle concentration (CMC) of this tripeptide has been determined using various spectroscopic techniques.
Q6: What is the influence of solvent on the conformation of peptides containing Boc-Val-Val sequences?
A6: Studies on the octapeptide Boc-Leu-Val-Val-Aib-Gly-Leu-Val-Val-OMe (where Aib is α-aminoisobutyric acid) demonstrated a solvent-dependent conformational transition. [] The peptide adopts a β-hairpin structure in hydrogen-bonding solvents like DMSO and methanol, but favors a helical conformation in less interacting solvents like chloroform and acetonitrile.
Q7: How has Boc-Val-Val been used in solid-phase peptide synthesis?
A7: A novel Fmoc-based anchorage system utilizing 9-(hydroxymethyl)-2-fluoreneacetic acid has been employed to synthesize a protected heptapeptide, Boc-Val-Val-Ser(Bzl)-His(Tos)-Phe-Asn-Lys-(Z)-OH. [] This highlights the utility of Boc-protected dipeptides like Boc-Val-Val as building blocks in peptide synthesis.
Q8: What insights have been gained from studying peptides containing both Boc-Val-Val sequences and α,α-di-n-propylglycine (Dpg)?
A8: Research on peptides incorporating both Boc-Val-Val sequences and Dpg residues has provided insights into the conformational preferences of Dpg. [, , ] These studies suggest that Dpg residues, when flanked by Val residues, tend to favor extended C5 conformations, particularly in less polar environments. This understanding is valuable for designing peptides with specific structural characteristics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


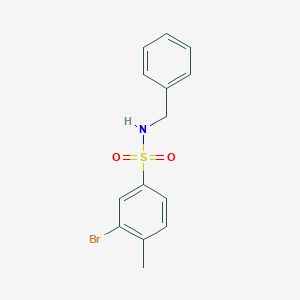

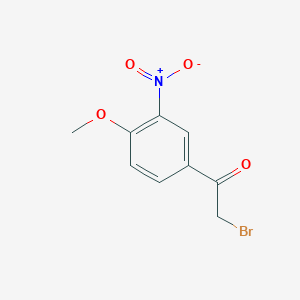

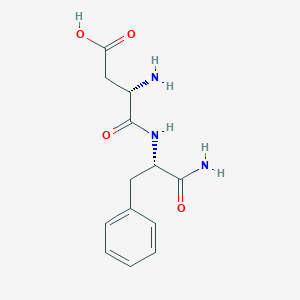




![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)



